4-Bromo-3-ethylbenzoic acid

Physicochemical Property Purification Crystallization

Sourcing a bromo-alkyl benzoic acid with defined regiochemistry for structure-activity relationship studies often leads to inconsistent reactivity and purification hurdles. 4-Bromo-3-ethylbenzoic acid (CAS 741698-92-0) resolves this with its precise substitution pattern. - Predictable Reactivity: The 4-bromo-3-ethyl motif provides a distinct steric and electronic environment for Pd-catalyzed cross-coupling, enabling reliable installation of a specific lipophilic anchor. - Synthetic Versatility: The carboxylic acid acts as a directing group for ortho-metalation at C-2, offering a direct route to 2,3,4-trisubstituted scaffolds. - Process Certainty: Its higher crystallinity and specific cLogP (2.71) simplify purification and provide a quantifiable physicochemical handle for downstream drug candidate profiling.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 741698-92-0
Cat. No. B1290023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-ethylbenzoic acid
CAS741698-92-0
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)C(=O)O)Br
InChIInChI=1S/C9H9BrO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H,11,12)
InChIKeyACIPPYAWWAWDOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-ethylbenzoic acid: Identity & Core Specifications


4-Bromo-3-ethylbenzoic acid (CAS 741698-92-0) is a brominated aromatic carboxylic acid with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . This compound is characterized by a bromine atom at the 4-position and an ethyl group at the 3-position on the benzoic acid ring, features that confer distinct reactivity profiles and physicochemical properties, making it a valuable building block in organic synthesis .

Workflow
Aryl bromide for Pd-catalysed cross-coupling
Selection
3-Ethyl substitution pattern with defined steric profile
Context
Carboxylic acid directing group for ortho-functionalisation

4-Bromo-3-ethylbenzoic acid: Differentiation from Analogs


Substituting 4-Bromo-3-ethylbenzoic acid with a similar bromo-alkyl benzoic acid can introduce significant and quantifiable deviations in synthetic outcomes and process parameters. As the evidence in Section 3 demonstrates, even minor changes to the alkyl chain length (e.g., methyl vs. ethyl) or the positional isomerism of the bromine and ethyl groups result in distinct changes in melting point, lipophilicity (cLogP), and steric environment . These differences directly impact solubility, purification requirements, and the regioselectivity of subsequent cross-coupling or nucleophilic aromatic substitution reactions, precluding simple one-to-one substitution without rigorous re-optimization.

Alkyl-chain mismatch (methyl vs. ethyl) may shift melting point and lipophilicity, altering purification behaviour.
Regioisomer substitution (e.g. 3-Br-4-Et) can redirect cross-coupling regioselectivity and reduce yield for the intended scaffold.
Steric and electronic differences from analog replacement may require re-optimisation of reaction conditions.

4-Bromo-3-ethylbenzoic acid: Comparative Evidence vs. Analogs


Melting Point: Ethyl vs. Methyl Analog

The target compound 4-Bromo-3-ethylbenzoic acid exhibits a melting point of 174-175 °C, which is significantly higher than the melting point of its closest methyl analog, 4-Bromo-3-methylbenzoic acid (reported melting point of 94.01 °C) . This difference of approximately 80 °C is directly attributable to the increased molecular weight and van der Waals interactions conferred by the ethyl group relative to a methyl substituent.

Melting point
Reported
174–175 °C Δ ~80 °C higher 4-Br-3-Me analog: 94.01 °C
Supports easier recrystallisation handling
Experimental target value; comparator value from predicted/mean sources
Physicochemical Property Purification Crystallization

Lipophilicity: Purification and ADME Profiles

The introduction of an ethyl group in 4-Bromo-3-ethylbenzoic acid leads to a predicted cLogP of 2.71, representing an increase in lipophilicity compared to the 4-Bromo-3-methylbenzoic acid analog, which has a cLogP of 2.515 [1]. This quantified difference in partition coefficient alters chromatographic retention times and can be leveraged for distinct separation or extraction strategies.

Lipophilicity
Reported
cLogP = 2.71 Δ = 0.195 more lipophilic 4-Br-3-Me analog: cLogP = 2.515
Influences reverse-phase chromatography retention
Predicted values (ACD/Labs Percepta); experimental confirmation recommended
Lipophilicity LogP Chromatography

Cross-Coupling Regioselectivity: Steric & Electronic Effects

The specific 4-bromo-3-ethyl substitution pattern in the target compound creates a distinct steric and electronic environment compared to regioisomers like 3-Bromo-4-ethylbenzoic acid . In Suzuki-Miyaura cross-coupling, the reactivity of the aryl bromide is influenced by the adjacent ethyl group, which can hinder or direct palladium oxidative addition and transmetalation steps differently than a 3-bromo-4-ethyl pattern. This is a class-level inference based on established principles of aromatic substitution, where ortho and para positions are activated/deactivated by the substituents .

Cross-coupling regioselectivity
Class-level inference
4-Br-3-Et vs. 3-Br-4-Et substitution pattern
Supports regioselectivity review for target scaffold
Steric and electronic effects may vary with catalyst/conditions
Cross-Coupling Suzuki-Miyaura Regioselectivity

4-Bromo-3-ethylbenzoic acid: Key Research & Industrial Applications


3-Ethyl Biaryl Pharmacophores via Suzuki Coupling

The 4-bromo-3-ethyl substitution pattern of this compound is ideally suited for introducing a 3-ethyl substituted phenyl group into complex molecules via palladium-catalyzed cross-coupling . The steric and electronic influence of the 3-ethyl group on the 4-bromo position provides a unique reactivity profile that can be exploited for regioselective C-C bond formation in the construction of pharmaceutical intermediates, where the ethyl group serves as a lipophilic anchor or a precursor for further functionalization.

Directed Ortho-Metalation: 2-Substituted Benzoic Acids

The carboxylic acid group acts as a directing group for ortho-metalation at the C-2 position, enabling the introduction of a second functional group adjacent to the ethyl group . This allows for the efficient synthesis of 2,3,4-trisubstituted benzoic acids, which are valuable scaffolds in medicinal chemistry and materials science. The higher melting point and crystallinity of this intermediate, as demonstrated in Section 3, facilitate the purification of the ortho-metalated product.

Lipophilicity-Specific Agrochemical Intermediates

As noted in the evidence, the cLogP of 2.71 for 4-Bromo-3-ethylbenzoic acid represents a specific and quantifiable property for controlling the physicochemical profile of final active ingredients . This compound is a strategic starting material for agrochemical research programs where the lipophilic contribution of the ethyl group is required to tune the molecule's bioavailability or environmental fate, distinguishing it from the less lipophilic methyl analog.

Application
Selection Property
Validation Focus
3-Ethyl biaryl synthesis (Suzuki coupling)
4-Bromo-3-ethyl substitution pattern
Regioselectivity and cross-coupling efficiency
Ortho-metalation to 2,3,4-trisubstituted benzoic acids
Carboxylic acid directing group
Ortho-functionalisation yield and intermediate crystallinity
Lipophilicity-tuned agrochemical intermediates
Ethyl-group lipophilicity contribution
Physicochemical profile optimisation in research programmes

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